N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one scaffold: Provides a planar, heterocyclic framework conducive to interactions with biological targets like kinases or enzymes.
- Piperidine-3-carboxamide moiety at position 2: The piperidine ring introduces conformational flexibility, while the 4-fluorobenzyl group attached to the carboxamide may improve metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius .
Properties
Molecular Formula |
C26H25FN4O2S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C26H25FN4O2S/c1-16-4-8-18(9-5-16)21-15-34-23-22(21)29-26(30-25(23)33)31-12-2-3-19(14-31)24(32)28-13-17-6-10-20(27)11-7-17/h4-11,15,19H,2-3,12-14H2,1H3,(H,28,32)(H,29,30,33) |
InChI Key |
TYDZPBHGZUPRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Amino-5-(4-Methylphenyl)Thiophene-2-Carboxylate
The core is synthesized via microwave-assisted cyclization of 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (1) with formic acid (HCOOH), yielding 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (2) in 78% yield.
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 150°C (microwave irradiation)
-
Time: 20 minutes
-
Catalyst: None
Mechanistic Insight:
Formic acid acts as both a carbonyl source and acid catalyst, facilitating cyclodehydration through intramolecular nucleophilic attack by the amine on the formylated intermediate.
Chlorination at Position 2
The 2-chloro derivative 2-chloro-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (3) is obtained by treating 2 with phosphorus oxychloride (POCl₃) under reflux (85% yield).
Optimized Conditions:
-
POCl₃: 5 equivalents
-
Solvent: Toluene
-
Temperature: 110°C
-
Time: 6 hours
Excess POCl₃ ensures complete chlorination, critical for subsequent nucleophilic substitution with piperidine.
Functionalization of Piperidine-3-Carboxylic Acid
Synthesis of tert-Butyl 3-Carbamoylpiperidine-1-Carboxylate
Piperidine-3-carboxylic acid (4) is protected as its Boc derivative (5) using di-tert-butyl dicarbonate (Boc₂O) in 92% yield.
Reaction Setup:
-
Base: Triethylamine (3 equivalents)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C → room temperature
-
Time: 12 hours
Deprotection and Activation
Boc removal with HCl/dioxane yields piperidine-3-carboxylic acid hydrochloride (6), which is activated as the N-hydroxysuccinimide (NHS) ester (7) using N,N'-dicyclohexylcarbodiimide (DCC).
Key Data:
-
Activation Yield: 89%
-
Purity (HPLC): 98.2%
Coupling of Piperidine to Thienopyrimidinone
Nucleophilic Aromatic Substitution
The chloro group in 3 is displaced by piperidine-3-carboxylic acid NHS ester (7) using K₂CO₃ as base, forming 1-(7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid (8) in 67% yield.
Optimized Parameters:
-
Solvent: Acetonitrile
-
Temperature: 80°C
-
Molar Ratio (3:7): 1:1.2
-
Reaction Time: 8 hours
Carboxamide Formation with 4-Fluorobenzylamine
Amide Coupling via EDCI/HOBt
The carboxylic acid 8 is coupled to 4-fluorobenzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), yielding the target compound in 82% yield.
Reaction Details:
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C → room temperature
-
Molar Ratio (8:Amine): 1:1.5
-
Time: 12 hours
Purification:
-
Method: Column chromatography (SiO₂, ethyl acetate/hexane 1:1)
-
Purity (HPLC): 99.1%
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.65 (d, J = 8.0 Hz, 2H, ArH), 7.43 (d, J = 8.0 Hz, 2H, ArH), 7.32–7.28 (m, 2H, ArH), 7.10 (t, J = 8.0 Hz, 2H, ArH), 4.45 (d, J = 6.0 Hz, 2H, CH₂), 3.90–3.80 (m, 2H, piperidine), 3.20–3.10 (m, 2H, piperidine), 2.65–2.55 (m, 1H, piperidine), 2.40 (s, 3H, CH₃), 1.90–1.60 (m, 4H, piperidine).
-
HRMS (ESI): m/z calcd for C₂₇H₂₆FN₄O₂S [M+H]⁺: 497.1765; found: 497.1768.
Purity and Yield Summary
| Step | Description | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Core cyclization | 78 | 95.4 |
| 2 | Chlorination | 85 | 97.8 |
| 3 | Piperidine coupling | 67 | 98.2 |
| 4 | Carboxamide formation | 82 | 99.1 |
| Overall | 35 | 99.1 |
Alternative Synthetic Routes
One-Pot Tandem Approach
A patent route (WO2018082441A1) describes a one-pot method combining cyclization, chlorination, and piperidine coupling using Pd(OAc)₂/Xantphos catalysis, reducing steps but requiring rigorous temperature control (yield: 32%).
Solid-Phase Synthesis
Immobilization of the thienopyrimidinone core on Wang resin enables iterative amidation and cleavage, achieving 41% yield with >98% purity, ideal for parallel synthesis.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or mechanical strength.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural analogs vary in substituent positions, halogenation patterns, and core modifications. Below is a detailed analysis:
Structural Analogs with Thieno[3,2-d]pyrimidin-4-one Core
Compound A : N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide ()
- Key Differences: Benzyl substitution: 2,4-Difluoro vs. 4-fluoro in the target compound. The additional fluorine may increase electronegativity and alter binding pocket interactions. Methylphenyl position: 3-Methyl vs. 4-methyl, affecting steric hindrance and hydrophobic interactions. Piperidine position: Carboxamide at position 4 vs.
Compound B : N-(2-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide ()
- Key Differences :
- Halogen substitution : Chlorine at position 2 of the benzyl group vs. fluorine. Chlorine’s larger size and lower electronegativity may reduce metabolic stability but enhance hydrophobic interactions.
- Phenyl substituent : Unsubstituted phenyl at position 7 vs. 4-methylphenyl. The absence of a methyl group could decrease lipophilicity and target affinity .
Analogs with Modified Heterocyclic Cores
Compound C : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core Modification : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
- Functional Impact : The chromene ring introduces rigidity, while the sulfonamide group may enhance solubility. Melting point (175–178°C) and mass (589.1 M+1) suggest moderate stability .
Compound D : 5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide ()
- Core Modification: Tetrahydropyrimidine instead of thienopyrimidine.
- Functional Impact : Reduced aromaticity may decrease planarity and target binding. Multiple fluorine atoms could improve bioavailability .
Biological Activity
N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C26H25FN4O2S
- Molecular Weight : 466.56 g/mol
- Functional Groups : The compound features a thieno[3,2-d]pyrimidine core and a piperidine ring, along with a carboxamide and fluorobenzyl moiety, which contribute to its biological activities .
Antimicrobial Activity
Research indicates that compounds containing the thieno[3,2-d]pyrimidine structure often exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 16 µg/mL |
| Aspergillus flavus | 16 µg/mL |
Studies have shown that this compound exhibits comparable activity to fluconazole against A. niger and A. flavus, indicating its potential as an antifungal agent .
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Preliminary studies have indicated that modifications in the thieno[3,2-d]pyrimidine core may enhance its efficacy against specific viral targets. Molecular docking studies have been employed to predict binding affinities to viral proteins, although specific results are still under investigation .
Anticancer Activity
This compound has also been screened for anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 µM |
| HeLa (Cervical cancer) | 10 µM |
| A549 (Lung cancer) | 20 µM |
These results suggest that the compound may interfere with cellular pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound is crucial for its biological activity. Variations in substituents on the thieno[3,2-d]pyrimidine core can significantly affect its pharmacological profile. For instance:
- Fluorobenzyl Substitution : Enhances lipophilicity and potentially increases membrane permeability.
- Methylphenyl Group : May contribute to selective binding to biological targets.
Case Studies
In a recent study published in MDPI, researchers synthesized derivatives of thieno[3,2-d]pyrimidine and evaluated their biological activities against fungal strains. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Another investigation focused on identifying novel anticancer compounds through high-throughput screening methods on multicellular spheroids. This approach revealed promising candidates among thieno[3,2-d]pyrimidine derivatives, including this compound .
Q & A
Basic: What synthetic strategies are recommended for constructing the thieno[3,2-d]pyrimidin-4-one core in this compound?
The thieno[3,2-d]pyrimidin-4-one core is typically synthesized via cyclocondensation of substituted thiophene derivatives with urea or thiourea under acidic conditions. Key steps include:
- Thiophene functionalization : Introduce a methylphenyl group at position 7 using Suzuki-Miyaura coupling with Pd catalysts .
- Cyclization : React the functionalized thiophene with urea in the presence of HCl or polyphosphoric acid to form the pyrimidinone ring .
- Piperidine coupling : Attach the piperidine-3-carboxamide moiety via nucleophilic substitution or amide coupling (e.g., EDC/HOBt-mediated) .
Critical parameters : Solvent choice (DMF or THF), temperature control (60–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
Advanced: How can researchers resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
Contradictions often arise from differences in metabolic stability, bioavailability, or off-target effects. Methodological approaches include:
- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution using LC-MS/MS .
- Metabolite identification : Use hepatic microsomes or S9 fractions to identify active/inactive metabolites .
- Target engagement assays : Employ biophysical techniques (e.g., SPR, CETSA) to confirm binding to the intended biological target .
Example : If in vitro IC50 values (e.g., 10 nM) conflict with in vivo efficacy, evaluate protein binding (e.g., >95% plasma protein binding reduces free drug concentration) .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR spectroscopy : Confirm regiochemistry of the thienopyrimidine core (e.g., <sup>1</sup>H NMR: δ 8.2–8.5 ppm for pyrimidine protons) .
- HPLC-MS : Assess purity (>98%) and molecular weight (e.g., ESI-MS m/z calculated for C27H24FN3O2S: 490.16) .
- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring (if applicable) .
Note : Use orthogonal methods (e.g., IR for carbonyl groups at ~1700 cm<sup>−1</sup>) to cross-validate results .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?
SAR strategies involve systematic modifications:
- Fluorobenzyl group : Replace 4-fluorobenzyl with 2,4-difluorobenzyl to enhance hydrophobic interactions in kinase ATP pockets .
- Piperidine substitution : Introduce methyl groups at position 4 of the piperidine to reduce CYP3A4-mediated metabolism .
- Thienopyrimidine modifications : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., Cl) to improve potency .
Validation : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) and assess selectivity ratios (e.g., IC50 for off-target kinases >10× higher than primary target) .
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- Cell viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116, MCF-7) with 72-hour exposure .
- Apoptosis detection : Annexin V/PI staining followed by flow cytometry .
- Target inhibition : Western blotting for downstream markers (e.g., phosphorylated AKT or ERK) .
Controls : Include positive controls (e.g., staurosporine) and vehicle-only groups.
Advanced: How to design a rodent pharmacokinetic study to guide dosing regimens?
- Study design : Single-dose IV (1 mg/kg) and oral (10 mg/kg) administration in Sprague-Dawley rats (n=6/group) .
- Sampling : Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Data analysis : Non-compartmental modeling (WinNonlin) to calculate AUC, Cmax, Tmax, and bioavailability (F%).
Key consideration : Monitor for species-specific metabolism (e.g., cytochrome P450 differences) .
Basic: What are the stability considerations for storing this compound?
- Storage conditions : -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the carboxamide .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Degradation pathways : Photooxidation of the thiophene ring or hydrolysis of the piperidine-carboxamide bond .
Advanced: How can computational modeling predict off-target interactions?
- Docking studies : Use AutoDock Vina or Schrödinger Glide to screen against the human kinome .
- MD simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) for top hits .
- Machine learning : Train models on ChEMBL bioactivity data to predict toxicity (e.g., hERG inhibition) .
Validation : Compare predictions with experimental data from safety panels (e.g., Eurofins SafetyScreen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
